![molecular formula C17H16F4N4O B2751191 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775544-36-9](/img/structure/B2751191.png)
4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
The compound “4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to studies on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved charging a 50 mL round bottom flask with substituted alkyne (S5 and U5) (0.68 mmol) and substituted azide10(a-f) (0.68 mol) in tetrahydrofolate (THF, 20 ml) .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted alkyne (S5 and U5) with substituted azide10(a-f) in tetrahydrofolate (THF) .Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their antimicrobial potential. Specifically, compounds such as d1, d2, and d3 demonstrated promising activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures like this one have been explored for their ability to combat drug-resistant pathogens .
- In the fight against cancer, compounds d6 and d7 from this family stood out. They exhibited significant activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings highlight the potential of this pyrimidine derivative in cancer therapy .
- Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein targets (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for rational drug design, offering new avenues for therapeutic development .
- The thiazole nucleus, a key component of this compound, has a rich history in medicinal chemistry. It has been associated with anti-inflammatory, antibacterial, antifungal, and antitumor activities. Understanding the mechanisms underlying its effects can guide further drug discovery efforts .
- While not directly related to the compound, indole derivatives are also worth mentioning. Indole compounds exhibit diverse biological and clinical applications. For instance, some derivatives have been studied as anti-HIV-1 agents, and indole-3-acetic acid serves as a plant hormone .
- The compound’s structure includes a pyrazole ring. Researchers have explored its reactivity with active methylene derivatives, leading to the synthesis of novel compounds. Investigating the properties of these pyrazole-based molecules could yield further insights .
Antimicrobial Activity
Anticancer Properties
Rational Drug Design
Thiazole-Based Pharmacology
Indole Derivatives
Pyrazole Chemistry
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function
Pharmacokinetics
Similar compounds have been shown to have promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ENTs, which leads to changes in nucleotide synthesis and adenosine function . The compound also has potential antimicrobial and anti-biofilm properties .
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O/c18-13-3-1-12(2-4-13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSXALGUNCISCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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